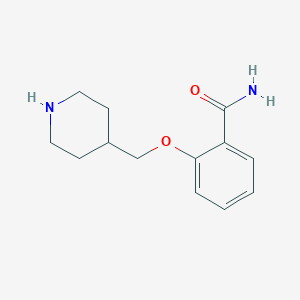

4-(2-Carbamoylphenoxymethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-(piperidin-4-ylmethoxy)benzamide |

InChI |

InChI=1S/C13H18N2O2/c14-13(16)11-3-1-2-4-12(11)17-9-10-5-7-15-8-6-10/h1-4,10,15H,5-9H2,(H2,14,16) |

InChI Key |

GIOMMSMTBOUECH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1COC2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 2 Carbamoylphenoxymethyl Piperidine and Analogous Structures

Retrosynthetic Analysis of the 4-(2-Carbamoylphenoxymethyl)piperidine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary disconnections are at the ether linkage and the C-C bond connecting the piperidine (B6355638) ring to the side chain.

Disconnection 1 (C-O Ether Bond): The most logical primary disconnection is the ether bond, which simplifies the molecule into two key synthons: a 4-(hydroxymethyl)piperidine derivative and a 2-halophenoxyacetamide or a related activated phenol. This approach is advantageous as it allows for the late-stage introduction of the phenoxyacetamide side chain onto a pre-formed piperidine ring. The corresponding synthetic step would be a Williamson ether synthesis.

Disconnection 2 (Piperidine C4-C Bond): An alternative disconnection breaks the bond between the piperidine ring at the C4 position and the adjacent methylene (B1212753) group. This leads to a 4-halopiperidine or a piperidin-4-one synthon and a corresponding organometallic reagent derived from the phenoxymethyl (B101242) portion. This strategy focuses on forming the C-C bond as a key step.

These retrosynthetic approaches highlight the central importance of efficiently constructing the substituted piperidine ring, which can then be elaborated to the final target molecule.

Classical and Modern Approaches to Piperidine Ring Construction

The synthesis of the piperidine ring itself is a well-explored area of organic chemistry, with numerous methods available. These can be broadly categorized into intramolecular and intermolecular strategies.

Intramolecular cyclization involves the formation of the piperidine ring from a single linear precursor that already contains the nitrogen atom and the necessary carbon framework. This is a powerful strategy as it can offer high levels of stereocontrol. nih.gov There are several approaches to preparing piperidines through intramolecular ring closure, including metal-catalyzed cyclization and electrophilic cyclization. nih.gov

Key strategies include:

Reductive Amination of Dicarbonyls: A linear precursor containing a 1,5-dicarbonyl functionality and a primary amine can undergo intramolecular reductive amination to form the piperidine ring. nih.gov

Alkene Cyclization: Oxidative amination of non-activated alkenes can form substituted piperidines. mdpi.com For instance, a gold(I)-catalyzed reaction using an iodine(III) oxidizing agent can achieve the difunctionalization of a double bond while forming the N-heterocycle. mdpi.com

Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes, often catalyzed by transition metals like cobalt(II), provides another route to various piperidine structures. nih.gov

Table 1: Examples of Intramolecular Cyclization Strategies for Piperidine Synthesis

| Strategy | Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|

| Reductive Cyclization of Keto-azide | - | Construction of a 2,3,6-trisubstituted piperidine skeleton. | nih.gov |

| Oxidative Amination of Alkenes | Gold(I) complex / Iodine(III) oxidant | Difunctionalization of a double bond with simultaneous N-heterocycle formation. | mdpi.com |

| Radical Amine Cyclization | Cobalt(II) catalyst | Intramolecular cyclization of linear amino-aldehydes. | nih.gov |

Intermolecular annulation methods construct the piperidine ring by combining two or more separate components in a single reaction. These methods are often convergent and allow for the rapid assembly of molecular complexity.

[4+2] Cycloadditions (Aza-Diels-Alder Reactions): This is a classic method where an imine reacts with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.

[3+3] Cycloadditions: This strategy involves the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. For example, the regioselective [3+3] annulation of enones with α-substituted cinnamic acids can produce highly substituted piperidines. nih.gov

Tunable Annulations: Recent developments have led to tunable annulation protocols where the reaction conditions can be adjusted to selectively produce either pyrrolidines or piperidines from common starting materials like olefins and allylsulfonamides. nih.gov Controlling factors such as halogenating reagents, concentration, and solvent allows for selective radical or polar cyclization pathways. nih.gov

Reductive amination is one of the most widely used methods for the synthesis of amines, including the construction of the piperidine ring. researchgate.net

Double Reductive Amination: This powerful "one-pot" reaction involves the condensation of a 1,5-dicarbonyl compound with a primary amine or ammonia, followed by reduction of the resulting di-imine or enamine intermediates to yield the piperidine ring. chim.it This method is highly efficient for creating the C1-N and C5-N bonds in a single step. chim.it Various reducing agents can be employed, including sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. researchgate.netchim.it

[5+1] Annulations: A "hydrogen borrowing" [5+1] annulation method has been reported, which involves an iridium(III)-catalyzed cascade of hydroxyl oxidation, intermolecular amination, intramolecular amination, and imine reduction. nih.gov This approach forms two new C-N bonds and allows for the stereoselective synthesis of substituted piperidines. nih.gov

Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application in piperidine synthesis is extensive.

Hydrogenation of Pyridines: The most direct method for synthesizing the piperidine core is the hydrogenation of a corresponding pyridine derivative. Palladium on carbon (Pd/C) is a common catalyst for this transformation. nih.gov Chemoselective hydrogenation is possible, allowing for the reduction of the pyridine ring in the presence of other sensitive functional groups. nih.gov

Buchwald-Hartwig Amination: This cross-coupling reaction can be used for the intramolecular formation of the piperidine ring by creating a C-N bond.

Heck Reaction: The intramolecular Heck reaction can be employed to form a C-C bond, leading to cyclization and the formation of the piperidine ring from an appropriate acyclic precursor. A palladium-catalyzed reductive Heck coupling has been used to construct highly substituted piperidine rings with good stereoselectivity. nih.gov

C-H Functionalization: More recently, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pre-existing piperidine rings, allowing for the introduction of substituents at specific positions. acs.org

Table 2: Overview of Palladium-Catalyzed Reactions in Piperidine Synthesis

| Reaction Type | Typical Catalyst System | Application | Reference |

|---|---|---|---|

| Pyridine Hydrogenation | Pd/C, H₂ | Direct synthesis of piperidine from pyridine. | nih.gov |

| Reductive Heck Coupling | Palladium catalyst | Construction of highly substituted piperidine rings. | nih.gov |

| Intramolecular Allylic Amination | Palladium catalyst (ligand-free) | Diastereoselective synthesis of piperidines. | nih.gov |

| C(sp³)–H Arylation | Palladium catalyst | Direct functionalization of the piperidine ring at the C4 position. | acs.org |

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods.

Biocatalysis: Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity and ability to operate under mild conditions. chemistryviews.org For piperidine synthesis, biocatalytic C-H oxidation has been employed to introduce hydroxyl groups onto the piperidine ring with high precision. medhealthreview.com These hydroxylated intermediates can then be further functionalized. chemistryviews.org For example, immobilized Candida antarctica lipase B (CALB) has been used to catalyze the multicomponent reaction of a benzaldehyde, an aniline, and an acetoacetate to produce clinically valuable piperidines in high yields. rsc.org

Green Chemistry: The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it In the context of piperidine synthesis, this includes the development of solvent-free reactions, the use of water as a solvent, and the replacement of hazardous reagents with more benign alternatives. nih.govnih.gov An efficient green chemistry approach to N-substituted piperidones and piperidines has been developed that offers significant advantages over classical methods like the Dieckmann condensation. researchgate.net The use of biocatalysis is inherently a green approach, as enzymes are biodegradable and reactions are often run in aqueous media. chemistryviews.orgmedhealthreview.com

The combination of biocatalytic methods with other modern synthetic techniques, such as radical cross-coupling, offers a powerful and streamlined approach to constructing complex, three-dimensional piperidine-containing molecules, significantly reducing the number of synthetic steps compared to traditional methods. medhealthreview.comnews-medical.net

Synthesis of the Phenoxymethyl and Carbamoyl (B1232498) Moieties

The synthesis of the defining side chain of this compound involves the formation of an ether linkage and a primary amide (carbamoyl group). The construction of the phenoxymethyl moiety is typically achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions. In the context of the target molecule, this would involve reacting a suitably protected 4-(halomethyl)piperidine derivative with a 2-hydroxyphenylacetamide or a related precursor.

The carbamoyl moiety is a primary amide, which is commonly synthesized from a carboxylic acid, ester, or acyl chloride. A general route could involve the following steps:

Alkylation : A protected 4-(hydroxymethyl)piperidine is reacted with an ortho-substituted phenol bearing an ester or nitrile group (e.g., methyl 2-hydroxybenzoate).

Amide Formation : If starting with an ester, direct amidation can be achieved using ammonia or a protected ammonia equivalent. If starting with a nitrile, it would first be hydrolyzed to a carboxylic acid, which is then activated (e.g., as an acyl chloride or with coupling agents like DCC) and reacted with ammonia to form the primary amide.

These fundamental transformations are well-established in organic synthesis and provide a reliable pathway to install the phenoxymethyl and carbamoyl functionalities onto the piperidine core. dtic.mil

Coupling Reactions for Aromatic and Heterocyclic Substituents

Modern synthetic chemistry offers powerful tools for functionalizing heterocyclic rings like piperidine. researchgate.net One advanced method involves the direct C-H functionalization, which avoids the need for pre-functionalized starting materials. A notable example is the photoredox-catalyzed α-amino C–H arylation of N-aryl piperidines with electron-deficient cyano(hetero)arenes. nih.gov This reaction proceeds with high diastereoselectivity and allows for the introduction of various aromatic and heterocyclic substituents directly onto the carbon adjacent to the nitrogen atom. nih.gov

The reaction is typically catalyzed by an iridium-based photocatalyst, such as Ir(ppy)₃. The scope of this transformation is broad, accommodating a range of substituted piperidines and cyanoarene coupling partners. nih.gov Trisubstituted piperidines, for instance, can be arylated to yield products with excellent diastereoselectivity. nih.gov The reaction conditions are generally mild, relying on visible light to drive the catalytic cycle. nih.gov

Below is a table summarizing the scope of this photoredox-catalyzed arylation for various piperidine derivatives.

| Piperidine Substrate (R-group) | Coupling Partner | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Cyclopropyl | 1,4-Dicyanobenzene | 2b | 79 | >95:5 |

| n-Propyl | 1,4-Dicyanobenzene | 2c | 84 | >95:5 |

| Phenyl | 1,4-Dicyanobenzene | 2d | 75 | >95:5 |

| Cyclopentyl | 1,4-Dicyanobenzene | 2f | 85 | >95:5 |

| N-Boc Piperidine | 1,4-Dicyanobenzene | 2g | 82 | >95:5 |

| Isopropyl | 1,4-Dicyanobenzene | 2h | 86 | >95:5 |

| Various | 4-Cyanopyridine | 2n | 62 | >95:5 |

| Data sourced from a study on photoredox catalyzed α-amino C–H arylation. nih.gov |

This methodology provides a powerful route for late-stage functionalization, enabling the synthesis of complex piperidine analogues bearing diverse aromatic and heterocyclic substituents.

Stereoselective Synthesis of Piperidine Derivatives

Achieving precise control over stereochemistry is a critical challenge in the synthesis of substituted piperidines, as biological activity is often dependent on the specific 3D arrangement of atoms. nih.gov Several strategies have been developed to address this challenge.

Chemo-enzymatic Methods : A combined chemical and biocatalytic approach offers a sustainable and highly selective route to chiral piperidines. This strategy can involve the asymmetric dearomatization of activated pyridines. A key step is a stereoselective one-pot cascade using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Auxiliary-Controlled Synthesis : Chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. For instance, starting from 2-pyridone, N-galactosylation followed by O-silylation allows for highly regio- and stereoselective nucleophilic additions of organometallic reagents to introduce substituents at the 4-position. researchgate.net Subsequent reactions with electrophiles can then introduce substituents at the 3-position in a stereocontrolled manner. researchgate.net

Metal-Catalyzed Cyclizations : Gold-catalyzed reactions have emerged as a powerful tool for piperidine synthesis. A one-pot sequence involving a gold-catalyzed cyclization of an N-homopropargyl amide, followed by chemoselective reduction and a spontaneous Ferrier rearrangement, can produce highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov

Substrate-Controlled Additions : The inherent stereochemistry of a substrate can direct the approach of a reagent. For example, the regio- and stereoselective addition of alkyl Grignard reagents to pyridine-N-oxides can produce C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines. These intermediates can then be stereoselectively reduced to yield polysubstituted piperidines with high levels of diastereocontrol. acs.org

These diverse methods provide chemists with a robust toolkit for constructing stereo-defined piperidine derivatives, which are crucial for developing new therapeutic agents. ajchem-a.com

Modular Synthesis Approaches for Libraries of Piperidine Analogues

In drug discovery, it is often necessary to synthesize large collections, or libraries, of related compounds to screen for biological activity. nih.gov Modular synthesis, where complex molecules are assembled from simpler, interchangeable building blocks, is ideally suited for this purpose. nih.gov

A recently developed two-stage process exemplifies a modern modular approach to piperidine synthesis. news-medical.net

Biocatalytic C-H Oxidation : Enzymes are used to selectively add a hydroxyl group to specific sites on the piperidine ring.

Radical Cross-Coupling : The newly functionalized piperidines undergo nickel-electrocatalyzed cross-coupling to form new carbon-carbon bonds with different molecular fragments.

This method streamlines the synthesis of complex, 3D piperidine structures, reducing what were previously 7-17 step syntheses down to just 2-5 steps. news-medical.net This "building block" approach avoids the need for cumbersome protecting groups and expensive precious metal catalysts like palladium. news-medical.net

Medicinal Chemistry and Rational Design Principles

Structure-Activity Relationship (SAR) Studies on Piperidine (B6355638) Derivatives

The substitution pattern on the piperidine ring is a critical determinant of a molecule's biological activity. The C4 position is often a key site for modification to alter potency and selectivity. In the case of 4-(2-Carbamoylphenoxymethyl)piperidine, the substituent is a relatively large phenoxymethyl (B101242) group, which directs the rest of the molecule towards its biological target.

Research on various piperidine derivatives illustrates the significance of the C4 substituent. For instance, in a series of piperidine-4-carboxamides investigated as DNA gyrase inhibitors, modifications to the substituent attached to the piperidine nitrogen and the carboxamide at C4 dramatically influenced activity. One study identified MMV688844 as a potent inhibitor of Mycobacterium abscessus. nih.govnih.gov Subsequent optimization revealed that adding a trifluoromethyl group to the phenyl ring of the C4-linked moiety enhanced activity nearly tenfold. nih.gov This highlights that both the nature and electronic properties of the distal parts of the C4-substituent are crucial for target interaction.

The following table details the SAR for piperidine-4-carboxamide analogs as DNA gyrase inhibitors, demonstrating the impact of substitutions.

| Compound | Substitution on Phenyl Moiety | Target | Activity (MIC, μM) | Reference |

|---|---|---|---|---|

| 844 | None | M. abscessus | 12.5 | nih.govnih.gov |

| 844-TFM | 4-Trifluoromethyl | M. abscessus | 1.5 | nih.govnih.gov |

| 9f | 3-Trifluoromethyl | M. abscessus | 12.5 | nih.gov |

| 5l | 4-Fluoro | M. abscessus | 0.6 | nih.gov |

| 5r | 3-Fluoro | M. abscessus | 0.4 | nih.gov |

Similarly, studies on piperine (B192125) derivatives as monoamine oxidase (MAO) inhibitors show that a 4-methyl-substituted piperidine ring can lead to high MAO-B inhibition. nih.gov This indicates that even small alkyl groups at C4 can significantly influence selectivity and potency. The C4 position is electronically less influenced by the piperidine nitrogen compared to the C2 or C3 positions, but it is sterically accessible, making it an ideal point for introducing groups that can engage with specific pockets in a target receptor. nih.gov

The phenoxy group itself is considered a "privileged scaffold" in medicinal chemistry, as it is a component of many approved drugs and is often crucial for biological activity. wikipedia.org The ether oxygen in the phenoxymethyl linker can act as a hydrogen bond acceptor, potentially forming key interactions with receptor sites. www.nhs.uk Studies on phenoxyalkylpiperidines as sigma-1 (σ1) receptor ligands have shown that this scaffold can lead to high-affinity compounds. nih.gov For example, 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine was identified as a lead compound with subnanomolar affinity for the σ1 receptor. nih.gov

The length of the alkyl chain connecting the phenoxy group to the piperidine ring is also a key factor. In studies of histamine (B1213489) H3 receptor ligands, the length of the alkylic linker did not show a clear influence on affinity for some piperazine (B1678402) derivatives, but in other classes of compounds, an optimal linker length of 2-5 carbons has been identified for maximal activity. nih.gov The methylene (B1212753) group in the phenoxymethyl linker of the title compound provides a specific length and degree of flexibility that positions the terminal carbamoyl (B1232498) group for interaction with its target.

The carbamoyl group (-CONH2) is a critical functional group in many biologically active molecules. Its primary role in target interactions stems from its ability to act as both a hydrogen bond donor (via the -NH2) and a hydrogen bond acceptor (via the C=O). This dual character allows it to form strong and specific hydrogen bonding networks within a receptor's binding site, significantly contributing to binding affinity.

The carbamoyl group is a structural component of numerous therapeutic agents and can be crucial for their mechanism of action. For instance, in the context of enzyme inhibition, the carbamoyl group can interact with key residues in the active site. Studies on aspartate transcarbamoylase have shown that the ionic character and positioning of groups that mimic the carbamoyl moiety are highly important for inhibitor affinity. The electrostatic stabilization provided by interactions with the carbamoyl group can be a major factor in promoting catalysis or, in the case of an inhibitor, in achieving potent binding. Furthermore, the planarity of the carbamoyl group can facilitate π-π stacking interactions if the binding pocket contains aromatic residues.

Stereochemistry is a critical aspect of drug design, as biological systems are chiral. The introduction of a chiral center into a molecule can lead to enantiomers that have vastly different affinities, efficacies, and selectivities for a biological target.

Scaffold Hopping and Bioisosteric Replacements in Piperidine-Based Ligands

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to modify a lead compound to improve its properties while retaining its biological activity. rsc.org Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.

The piperidine ring is a frequent target for bioisosteric replacement to address issues such as metabolic instability, particularly at the carbon atoms adjacent to the nitrogen. mdpi.com A common replacement is the morpholine (B109124) ring, which increases polarity. mdpi.com However, this can also alter the pKa of the nitrogen and may lead to a loss of activity.

More advanced bioisosteres for piperidine have been developed, such as spirocyclic systems. For example, 2-azaspiro[3.3]heptane was proposed as a piperidine mimic and has been shown to improve properties like lipophilicity. More recently, 1-azaspiro[3.3]heptane has been validated as a next-generation piperidine bioisostere, demonstrating similar basicity and solubility but with improved metabolic stability.

The following table compares the physicochemical properties of a parent piperidine compound with its azaspiro[3.3]heptane bioisosteres.

| Compound Structure | Calculated logP (clogP) | Experimental logD (pH 7.4) | Aqueous Solubility (μM) | Reference |

|---|---|---|---|---|

| N-Benzoylpiperidine | 3.7 | 1.6 | 136 | |

| N-Benzoyl-2-azaspiro[3.3]heptane | 3.4 | 1.2 | 12 | |

| N-Benzoyl-1-azaspiro[3.3]heptane | 3.4 | 1.0 | 13 |

In some cases, replacing the piperidine ring with a piperazine ring has been shown to dramatically alter selectivity. In a study of dual-acting histamine H3 and sigma-1 receptor ligands, replacing a piperidine core with a piperazine resulted in a massive drop in affinity for the sigma-1 receptor (Ki changed from 3.64 nM to 1531 nM), while largely maintaining affinity for the H3 receptor. This illustrates how scaffold hopping can be a powerful tool for tuning the selectivity of a ligand.

Lead Optimization Strategies for Enhancing Target Selectivity

Lead optimization is an iterative process in drug discovery where a lead compound with promising activity is systematically modified to improve its potency, selectivity, and pharmacokinetic (ADMET) properties. For piperidine-based ligands, several strategies can be employed to enhance target selectivity.

One key strategy is the fine-tuning of substituents on aromatic rings within the molecule. For ligands targeting sigma receptors, it has been shown that appropriate substitutions on a phenyl ring can act as optimizing elements for binding affinity and selectivity. For example, in a series of N-benzylpiperidine derivatives targeting the σ1 receptor, the benzyl (B1604629) derivative showed sub-nanomolar affinity and complete selectivity over the σ2 subtype. However, extending the linker between the piperidine and the phenyl ring led to a decrease in σ1 affinity. This highlights the sensitivity of the receptor to both the nature of the substituent and its spatial orientation.

Another strategy involves modifying the core scaffold itself, as discussed under bioisosterism. Replacing a piperazine with an N-methyl piperidine can shift a compound's profile from a dual-subtype ligand to one with high selectivity for the σ1 receptor. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable tools in this process, as they can predict how structural modifications will affect target binding and guide the synthesis of more selective compounds. rsc.org By analyzing the binding pose of a lead compound in its target protein, chemists can design modifications that enhance interactions with specific residues in the target of interest while avoiding or weakening interactions with off-target proteins.

Lack of Publicly Available Research Hinders Exploration of this compound in Chemical Probe Design

Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research pertaining to the medicinal chemistry and rational design of chemical probes incorporating the compound this compound. This scarcity of information prevents a detailed analysis of its specific applications in this area.

The piperidine moiety itself is a well-established and highly significant scaffold in medicinal chemistry, valued for its ability to be readily modified and its presence in a vast number of biologically active compounds. The rational design of piperidine-containing molecules often focuses on modulating their physicochemical properties to enhance biological activity, selectivity, and pharmacokinetic profiles.

Chemical probes are essential tools in chemical biology, designed to selectively interact with a specific protein or biomolecule, thereby enabling the study of its function in a biological system. The design of such probes is a meticulous process involving the optimization of potency, selectivity, and other properties to ensure they are fit for purpose.

While general principles of medicinal chemistry and rational drug design are applicable to piperidine-containing compounds, the specific research findings, structure-activity relationships, and detailed data necessary to construct an analysis of chemical probes based on this compound are not available in the public domain. The unique combination of the piperidine ring with a 2-carbamoylphenoxymethyl substituent at the 4-position likely imparts specific properties that have yet to be explored or reported in the context of chemical probe development.

Further research and publication in this specific area would be required to provide the detailed findings and data tables necessary for a thorough discussion on the design of chemical probes incorporating the this compound scaffold.

Preclinical Pharmacological Investigations: Biological Targets and Mechanisms of Action

Elucidation of Molecular Targets for Piperidine (B6355638) Derivatives

Enzyme Inhibition Studies

No studies detailing the inhibitory effects of 4-(2-Carbamoylphenoxymethyl)piperidine on any specific enzymes were found.

Receptor Binding and Modulation (e.g., opioid receptors, adrenergic receptors, dopamine (B1211576) receptors, histamine (B1213489) receptors, serotonin (B10506) receptors, orexin (B13118510) receptors)

There is no available data on the binding affinity or modulatory effects of this compound at the specified receptors.

Transporter Interactions (e.g., dopamine transporter, serotonin transporter)

No research has been published regarding the interaction of this compound with dopamine, serotonin, or any other neurotransmitter transporters.

Ion Channel Modulation

The effects of this compound on the function of ion channels have not been reported in the scientific literature.

Cellular Mechanisms of Action in Preclinical Models

Apoptosis Induction in Cancer Cell Lines

There are no published studies investigating the potential for this compound to induce apoptosis in any cancer cell lines.

Preclinical Pharmacological Investigations of this compound

A comprehensive review of the existing scientific literature reveals a significant lack of specific preclinical data for the chemical compound this compound. Despite extensive searches of chemical and biological databases, no peer-reviewed studies detailing its pharmacological effects, as outlined in the requested article structure, could be identified.

The piperidine scaffold is a common motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.govijnrd.org These activities include, but are not limited to, anticancer, antimicrobial, antiviral, and analgesic effects. ijnrd.orgdut.ac.za The pharmacological properties of piperidine-containing molecules are highly dependent on the nature and arrangement of the substituents on the piperidine ring. nih.gov

General studies on various piperidine derivatives have demonstrated their potential to influence key cellular processes implicated in cancer. For instance, certain piperidine analogs have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov Furthermore, the modulation of critical signaling pathways such as STAT-3, NF-κB, PI3k/Akt, and JNK/p38-MAPK has been reported for some compounds featuring the piperidine core. nih.gov These pathways are crucial regulators of cell proliferation, survival, and migration.

However, it is crucial to emphasize that these findings relate to other, structurally distinct piperidine derivatives. The specific biological targets and mechanisms of action of This compound remain uncharacterized in the public scientific domain. There are no available reports on its effects on cell cycle progression, cell proliferation, or cell migration in cancer models. Similarly, its impact on the STAT-3, NF-κB, PI3k/Akt, or JNK/p38-MAPK signaling pathways has not been documented.

Furthermore, no in vitro efficacy data in disease-relevant assays, such as antiviral, antimicrobial, or antiproliferative screens, are available for this specific compound. Consequently, there is also a complete absence of preclinical in vivo studies in animal models of disease.

While the broader class of piperidine analogs has been a subject of pharmacological characterization, this general information cannot be directly extrapolated to predict the specific activities of This compound . Structure-activity relationships within chemical series can be complex and unpredictable, and even minor structural modifications can lead to significant changes in biological activity.

Computational Chemistry and in Silico Approaches in Piperidine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a receptor, typically a protein or enzyme. This method is crucial for understanding the fundamental molecular interactions that govern a compound's biological activity. By calculating a binding score and analyzing the binding pose, researchers can infer the affinity of the ligand for the target and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

In the field of piperidine (B6355638) research, docking studies have been instrumental in identifying and optimizing inhibitors for various therapeutic targets. For instance, computational studies on piperidine derivatives designed as inhibitors for the SARS-CoV-2 main protease (Mpro) have revealed specific binding modes within the enzyme's active site. nih.gov Similarly, docking simulations of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives identified key binding interactions within the VEGFR-2 active site, including hydrogen bonding with crucial residues like Cys919, Glu885, and Asp1046. nih.gov Other studies have successfully used docking to explore the interactions of piperidine-based compounds with targets like the sigma-1 receptor and IL-1β. nih.govnih.govmdpi.com For a compound like 4-(2-Carbamoylphenoxymethyl)piperidine, molecular docking would be the first step in identifying potential biological targets and understanding its mechanism of action at a molecular level.

| Example Compound/Derivative | Target Protein | Key Interacting Residues | Reference |

| Piperidine Derivative | SARS-CoV-2 Mpro | (Not specified) | nih.gov |

| N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide | VEGFR-2 | Cys919, Glu885, Asp1046 | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor (S1R) | (Not specified) | nih.govnih.gov |

| Piperine (B192125) Analogue | IL-1β | (Not specified) | mdpi.com |

Molecular Dynamics Simulations to Elucidate Binding Modes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. This powerful technique simulates the movements of atoms and molecules over time, allowing researchers to assess the stability of the docked complex under physiological conditions. MD simulations can refine the initial binding poses obtained from docking, reveal important conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energies.

In the study of piperidine derivatives, MD simulations are frequently used to validate the results of molecular docking. For example, simulations have been employed to confirm the stability of piperidine-based inhibitors within the active site of their target enzymes, such as the VEGFR-2 kinase and sigma-1 receptor. nih.govnih.gov These studies often analyze metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable throughout the simulation. Such analyses provide confidence that the interactions predicted by docking are maintained over time, which is critical for rational drug design. nih.govnih.gov Applying MD simulations to a this compound-target complex would be essential to verify the stability of its binding mode and understand the dynamic nature of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By analyzing various molecular descriptors (physicochemical properties such as lipophilicity, electronic properties, and steric parameters), QSAR models can predict the activity of novel, unsynthesized compounds. This predictive capability helps prioritize which molecules to synthesize, saving significant time and resources.

QSAR has been successfully applied to various classes of piperidine derivatives to guide their optimization. For instance, a QSAR study on aryl alkanol piperazine (B1678402) derivatives with antidepressant activity identified specific descriptors, such as the highest occupied molecular orbital (HOMO) energy and the principal moment of inertia (PMI-mag), that influence their activity. nih.gov Another study on piperidine-based acetylcholinesterase inhibitors found that a topochemical index was the dominant factor controlling their inhibitory action. nih.gov These models provide valuable insights into the structural requirements for desired biological activity, which would be crucial in optimizing the therapeutic potential of a scaffold like this compound. researchgate.netresearchgate.netnih.gov

| QSAR Study Subject | Key Molecular Descriptors Identified | Therapeutic Area | Reference |

| Aryl Alkanol Piperazine Derivatives | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | Antidepressant | nih.gov |

| 1-benzyl-4[w(substituted phthalimido)alkyl]piperidines | Van der Waals volume (Vw), Topochemical index (τ) | Acetylcholinesterase Inhibition | nih.gov |

| Biaryl Piperidine Derivatives | (Not specified) | MCH1 Receptor Antagonism | nih.gov |

| Piperidine Analogues of Cocaine | Steric and Electrostatic Fields (from CoMFA) | Dopamine (B1211576) Transporter (DAT) Inhibition | nih.gov |

In Silico Prediction of Biological Activity Spectra (e.g., PASS prediction)

Before embarking on extensive and costly preclinical trials, it is beneficial to have a broad overview of a compound's potential biological activities. The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that provides such an overview. Based on the 2D structure of a molecule, PASS predicts a wide range of potential pharmacological effects, physiological mechanisms, and specific toxicities. The results are presented as a list of activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi).

This predictive approach has been used to evaluate new piperidine derivatives, helping to determine the direction for further preclinical investigation. clinmedkaz.orgclinmedkaz.org For example, PASS analysis of certain novel piperidines predicted their ability to affect various enzymes, receptors, and ion channels, suggesting their potential application in treating central nervous system (CNS) diseases, cancer, and microbial infections. clinmedkaz.orgclinmedkaz.org For a new chemical entity like this compound, a PASS prediction could quickly highlight its most promising therapeutic avenues and potential off-target effects, guiding the entire experimental testing strategy. nih.gov

Virtual Screening for Novel Piperidine-Based Chemotypes

Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify those that are likely to bind to a specific biological target. This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. Virtual screening dramatically narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient.

This approach has been pivotal in the discovery of novel piperidine-based chemotypes. In several studies, in-house libraries containing piperidine derivatives have been virtually screened against targets like those related to COVID-19, leading to the identification of potential lead compounds. sciengpub.irresearchgate.net In another example, a ligand-based virtual screening campaign, which combined QSAR and shape-based modeling, successfully identified a novel and structurally unique M5 inhibitor. nih.gov Similarly, screening of compound collections has led to the discovery of new piperidine-based ligands for the sigma-1 receptor. nih.gov This demonstrates the power of virtual screening to explore chemical space and identify new starting points for drug development programs centered around the piperidine scaffold.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Synthetic Pathways for 4-(2-Carbamoylphenoxymethyl)piperidine Analogues

The piperidine (B6355638) ring is a foundational structure in medicinal chemistry, present in numerous pharmaceuticals. nih.govresearchgate.net The development of efficient and versatile synthetic methods is crucial for creating diverse libraries of analogues of this compound, which can then be screened for improved therapeutic properties. Future research will likely focus on innovative strategies that offer greater control over stereochemistry and allow for the introduction of a wide array of functional groups.

Key synthetic strategies that could be adapted and refined for generating these analogues include:

Hydrogenation and Reduction of Pyridine Precursors : This is a common method for synthesizing the piperidine core. nih.gov Future work may involve developing more selective catalysts that can operate under milder conditions, preserving sensitive functional groups on the phenoxy and carbamoyl (B1232498) moieties. nih.gov Combining hydrogenation with functionalization in one-pot processes could also streamline synthesis. nih.gov

Intramolecular Cyclization : Techniques such as aza-Michael reactions, electrophilic cyclization, and metal-catalyzed cyclizations are powerful tools for forming the piperidine ring. nih.gov Exploring new catalytic systems, for instance, using gold(I) or iridium(III), could enable the stereoselective synthesis of highly substituted and complex piperidine analogues. nih.gov

Cross-Coupling Reactions : Protocols like the Suzuki reaction have been successfully used to construct 4-benzyl piperidines. organic-chemistry.org Adapting these methods could allow for the efficient formation of the bond between the piperidine ring and the phenoxymethyl (B101242) side chain, offering a modular approach to synthesizing a variety of derivatives. organic-chemistry.org This approach is valuable for its tolerance of diverse functional groups, which is essential for creating a broad chemical space for biological screening. organic-chemistry.org

The table below summarizes various synthetic approaches applicable to the generation of piperidine derivatives.

| Synthetic Strategy | Description | Key Advantages | Reference |

| Hydrogenation/Reduction | Conversion of substituted pyridine precursors into piperidines using metal or organocatalysis. | Well-established; many available starting materials. | nih.gov |

| Intramolecular Cyclization | Formation of the piperidine ring through the closure of a linear precursor. | High control over stereochemistry. | nih.gov |

| Suzuki Coupling | Palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds. | High tolerance for various functional groups; modular. | organic-chemistry.org |

| Dieckmann Condensation | Intramolecular reaction of a diester with a base to form a β-keto ester, leading to piperidones which can be reduced. | Useful for creating specific substitution patterns on the ring. | dtic.mil |

These advanced synthetic methodologies will be instrumental in producing novel analogues of this compound with tailored pharmacological profiles.

Deepening Understanding of Specific Target Interactions at the Molecular Level

A fundamental aspect of developing more effective and selective drugs is to gain a precise understanding of how they interact with their biological targets. For this compound and its analogues, future research will need to employ a combination of computational and experimental techniques to elucidate these interactions at an atomic level.

Molecular docking studies can predict the binding poses of piperidine derivatives within the active sites of target proteins, such as receptors or enzymes. nih.govmdpi.com These computational models can identify key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. mdpi.com For example, docking simulations have been used to understand how piperidine derivatives bind to acetylcholinesterase and butyrylcholinesterase, revealing the importance of specific substituents for inhibitory activity. mdpi.com Similarly, these techniques can be applied to potential targets of this compound to generate hypotheses about its mechanism of action.

Further insights can be gained from molecular dynamics (MD) simulations, which model the movement of the ligand-protein complex over time. mdpi.com This can confirm the stability of predicted binding poses and provide a more dynamic picture of the interaction. mdpi.com For instance, MD simulations have shown that the piperidine ring can confer structural flexibility, which is often beneficial for pharmacokinetic and pharmacodynamic properties. researchgate.net

Experimentally, techniques like surface plasmon resonance can provide data on the kinetics of binding, while alanine scanning mutagenesis can pinpoint specific amino acid residues that are critical for the interaction. acs.org By combining these computational and experimental approaches, a detailed map of the molecular interactions can be constructed, guiding the rational design of analogues with improved potency and selectivity.

Development of Advanced Preclinical Models for Efficacy Assessment

To accurately predict the therapeutic potential of novel this compound analogues, it is essential to move beyond simple in vitro assays and utilize more sophisticated preclinical models that better mimic human physiology and disease states.

Future research will focus on developing and employing a range of advanced models:

Ex vivo models: These models use tissues or organs outside of the body, providing a more complex biological environment than cell cultures. For instance, piperidine derivatives have been investigated in ex vivo models of pain and platelet aggregation. researchgate.net

Cellular models: The use of patient-derived cells or genetically engineered cell lines can provide valuable information on the mechanism of action in a disease-relevant context. For example, cellular models of L-DOPA-induced dyskinesias have been used to investigate dopamine (B1211576) D4 receptor antagonists. nih.gov

Organoid models: Three-dimensional organoids are emerging as powerful tools that more closely replicate the structure and function of human organs. Developing organoid models relevant to the target disease for this compound could provide more predictive data on efficacy and potential toxicity.

The table below provides examples of preclinical models used for evaluating piperidine derivatives.

| Model Type | Specific Example | Application | Reference |

| In Vivo | Mouse maximal electroshock (MES) assay | Assessing anticonvulsant activity | nih.gov |

| In Vivo | Mouse asthma model | Evaluating anti-inflammatory effects | nih.gov |

| Ex Vivo | Human platelet aggregation assay | Investigating antiplatelet activity | researchgate.net |

| Cellular | Xenopus oocytes expressing cloned NMDA receptors | Determining potency and selectivity of receptor antagonists | nih.gov |

The use of these advanced models will be critical for the successful translation of promising preclinical candidates into clinical development.

Design of Multifunctional Piperidine Derivatives Targeting Multiple Pathways

Complex diseases like neurodegenerative disorders or cancer often involve multiple pathological pathways. mdpi.com The traditional "one-target, one-drug" approach may not be sufficient to achieve optimal therapeutic outcomes. nih.gov Consequently, there is growing interest in the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.gov The piperidine scaffold is well-suited for the development of such multifunctional ligands. nih.gov

Future research in this area will focus on the rational design of this compound analogues that can modulate several disease-relevant targets simultaneously. For instance, researchers have successfully developed piperidine derivatives that act as dual antagonists for the histamine (B1213489) H₃ and sigma-1 receptors, which could offer a novel approach to pain therapy. nih.gov Another strategy involves creating hybrid molecules that combine a VDR agonist with a histone deacetylase inhibitor (HDACi) on a single scaffold to enhance anticancer efficacy. acs.org

The design of these multi-target agents requires a deep understanding of the structural requirements for binding to each target. Computational methods, such as molecular docking and pharmacophore modeling, will be essential for identifying common structural features that can be exploited or for designing linkers that appropriately position different pharmacophoric elements. This approach aims to create synergistic effects, where the combined action on multiple targets is greater than the sum of the effects on individual targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Piperidine Drug Discovery

The process of drug discovery is incredibly complex, time-consuming, and expensive. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative technologies that can accelerate and improve nearly every stage of this process. nih.govmdpi.com The integration of AI/ML into the discovery of novel piperidine derivatives holds immense promise. nih.gov

Key applications of AI/ML in this context include:

Target Identification and Validation : AI algorithms can analyze vast datasets, including genomic, proteomic, and clinical data, to identify and validate novel biological targets for piperidine-based drugs. harvard.edu

De Novo Drug Design : Machine learning models, particularly deep learning techniques like generative adversarial networks (GANs) and recurrent neural networks (RNNs), can generate novel molecular structures from scratch that are optimized for desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. mdpi.comharvard.edu

Property Prediction : AI can be used to build predictive models for a wide range of properties, including bioactivity, toxicity, absorption, distribution, metabolism, and excretion (ADME). mdpi.comharvard.edu This allows for the rapid virtual screening of large libraries of potential piperidine analogues, prioritizing the most promising candidates for synthesis and experimental testing. astrazeneca.com

Synthesis Planning : AI tools are being developed to predict viable synthetic routes for novel compounds, which can significantly reduce the time and resources required for chemical synthesis. harvard.edu

The table below highlights the impact of AI/ML on various stages of drug discovery.

| Stage of Drug Discovery | Application of AI/ML | Potential Impact | Reference |

| Target Identification | Analysis of large biological datasets to identify novel targets. | Accelerates the initial stages of research. | harvard.edu |

| Hit Identification | Virtual screening of compound libraries; de novo design. | Reduces reliance on expensive high-throughput screening. | mdpi.com |

| Lead Optimization | Prediction of ADME/Tox properties to guide molecular design. | Improves the success rate of preclinical candidates. | mdpi.comastrazeneca.com |

| Preclinical Development | Analysis of clinical trial data; identification of biomarkers. | Enhances the design and efficiency of clinical trials. | nih.gov |

By leveraging the power of AI and machine learning, researchers can navigate the vast chemical space of piperidine derivatives more efficiently, increasing the likelihood of discovering next-generation therapeutics. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-(2-Carbamoylphenoxymethyl)piperidine, and how can purity be optimized?

Methodological Answer:

- Step 1: Nucleophilic Substitution React 2-carbamoylphenol with a chloromethyl-piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxymethyl-piperidine scaffold. This step typically achieves 60–75% yield .

- Step 2: Purification Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) .

- Optimization Tip: Microwave-assisted synthesis (100°C, 30 min) can reduce reaction time and improve yield by 15–20% .

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Conventional Heating | 60–75 | 90–95 | K₂CO₃, DMF, 12 h, 80°C |

| Microwave-Assisted | 75–90 | 95–98 | K₂CO₃, DMF, 30 min, 100°C |

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to verify piperidine ring protons (δ 2.5–3.5 ppm) and carbamoyl group (δ 6.8–7.2 ppm) .

- Mass Spectrometry: High-resolution MS (ESI+) for molecular ion peak ([M+H]⁺) matching theoretical mass (±2 ppm) .

- Physicochemical Profiling:

- LogP Measurement: Reverse-phase HPLC (C18 column) to determine partition coefficient, critical for bioavailability studies .

- Thermal Stability: TGA/DSC analysis (10°C/min, N₂ atmosphere) to assess decomposition temperature .

Q. What initial biological screening approaches are appropriate for assessing its activity?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Screen against acetylcholinesterase (AChE) or kinases (IC₅₀ determination via spectrophotometric assays) .

- Cytotoxicity: MTT assay on HEK-293 or HepG2 cells (48 h exposure, IC₅₀ calculation) .

- Target Binding:

Radioligand displacement assays (e.g., for GPCRs) using tritiated reference compounds .

- Target Binding:

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

- Step 1: Replicate Under Standardized Conditions Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and assay protocols (e.g., pre-incubation time).

- Step 2: Meta-Analysis Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to compare IC₅₀ values from independent studies, adjusting for batch-to-batch compound variability .

- Step 3: Analytical Validation Confirm compound stability during assays via LC-MS to rule out degradation artifacts .

Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Bioavailability Enhancement:

- Structural Modifications: Introduce fluorine atoms (e.g., trifluoromethyl groups) to improve metabolic stability, as seen in analogous piperidine derivatives .

- Formulation: Use PEGylated nanoparticles (size: 100–150 nm) to enhance solubility and half-life .

- ADME Profiling:

- Microsomal Stability: Incubate with liver microsomes (human/rat) to measure t₁/₂ and identify major metabolites via LC-MS/MS .

Q. What computational methods are effective for predicting target interactions and SAR?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to AChE (PDB ID: 4EY7). Prioritize poses with hydrogen bonds to Ser203 and π-π stacking with Trp86 .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (GROMACS, 50 ns) to assess binding stability and identify critical residues (e.g., Tyr337 in kinase targets) .

- QSAR Modeling: Train a model with descriptors like polar surface area (PSA) and LogP to predict activity against related targets (R² > 0.85) .

Data Contradiction Analysis

Example Case: Conflicting IC₅₀ values for kinase inhibition.

- Root Cause: Variability in ATP concentrations (1 mM vs. 100 µM) across studies.

- Resolution: Normalize data using Cheng-Prusoff equation to account for ATP competition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.